![molecular formula C10H11NO B3348269 2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one CAS No. 161644-20-8](/img/structure/B3348269.png)
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one
Overview
Description
“2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one” is a chemical compound that has been studied for its potential in the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones . This compound is a pivotal synthetic intermediate in the preparation of an extensive range of biologically active molecules .
Synthesis Analysis
The synthesis of this compound is described by the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . In the presence of this compound, a variety of nitriles underwent the intramolecular ipso-cyclization smoothly, affording title compounds in moderate to good yields .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one” is established on the basis of IR, 1H NMR, 13C NMR, and MS data of pure compounds .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one” include the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction is a key step in the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one” are determined by various analytical techniques such as IR, 1H NMR, 13C NMR, and MS .Mechanism of Action
Future Directions
The future directions for the study of “2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one” could involve exploring its potential in the synthesis of other biologically active molecules. The design of synthetic methods for the efficient preparation of these tri-heterocyclic compounds is necessary . Furthermore, the compounds having isoxazoles with azaspirocyclic cyclohexadienones moieties embedded in a fused molecular framework could be synthesized to improve specificity and efficacy of these scaffolds against microorganisms .
properties
IUPAC Name |
2-methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-2-5-10(11-8)6-3-9(12)4-7-10/h3-4,6-7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIYYIHHKUVHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CC1)C=CC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447575 | |
Record name | 1-Azaspiro[4.5]deca-1,6,9-trien-8-one, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one | |
CAS RN |
161644-20-8 | |
Record name | 1-Azaspiro[4.5]deca-1,6,9-trien-8-one, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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